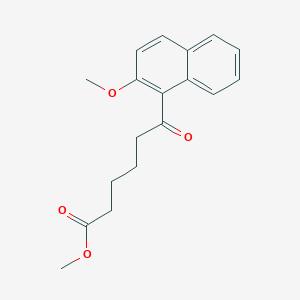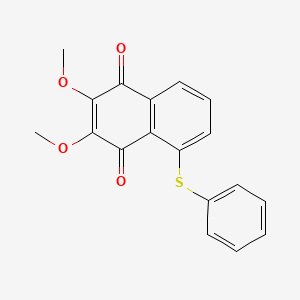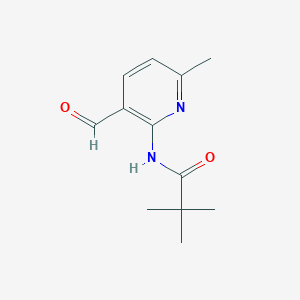
N-(3-formyl-6-methylpyridin-2-yl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-formyl-6-methylpyridin-2-yl)-2,2-dimethylpropanamide is a chemical compound with a unique structure that includes a pyridine ring substituted with a formyl group and a methyl group, as well as a dimethylpropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-formyl-6-methylpyridin-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 3-formyl-6-methylpyridine with 2,2-dimethylpropanamide under specific conditions. The reaction may require the use of catalysts or specific solvents to achieve the desired product with high yield and purity. Detailed synthetic routes and reaction conditions can vary depending on the desired scale and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-formyl-6-methylpyridin-2-yl)-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-formyl-6-methylpyridin-2-yl)-2,2-dimethylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-formyl-6-methylpyridin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The formyl group and the pyridine ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(3-formyl-6-methylpyridin-2-yl)-2,2-dimethylpropanamide include other pyridine derivatives with formyl and methyl substitutions, as well as compounds with similar amide functionalities.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, offering distinct advantages over other similar compounds.
Propiedades
Número CAS |
127446-32-6 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
N-(3-formyl-6-methylpyridin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H16N2O2/c1-8-5-6-9(7-15)10(13-8)14-11(16)12(2,3)4/h5-7H,1-4H3,(H,13,14,16) |
Clave InChI |
QLKPDJVBEUIQNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)C=O)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


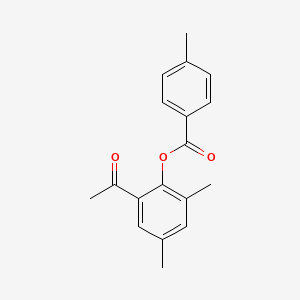
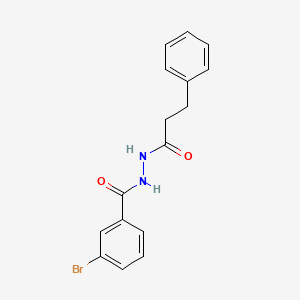
![1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B14144105.png)
![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)
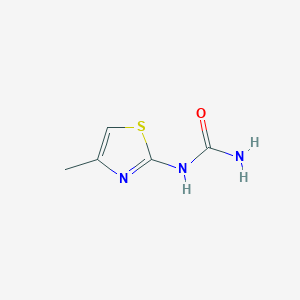


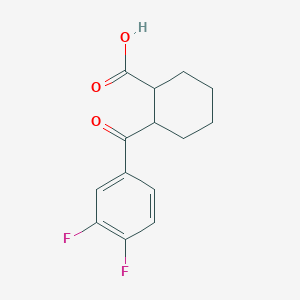
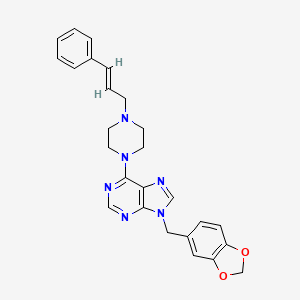
![6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B14144138.png)
